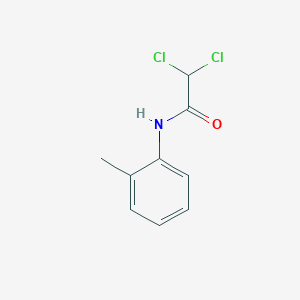
2,6-二碘吡啶-3-醇
描述
Synthesis Analysis
The synthesis of pyridinol derivatives typically involves complex organic reactions, offering insights into the chemical flexibility and reactivity of these compounds. For instance, the development of new synthetic strategies for 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl showcases the intricate processes involved in pyridinol synthesis. This particular method, through a six-step sequence including a Buchwald-Hartwig amination reaction, highlights the adaptability of pyridine compounds to various substitutions, potentially applicable to 2,6-Diiodopyridin-3-ol derivatives (Kim et al., 2014).
Molecular Structure Analysis
The molecular structure of pyridinol compounds like 2,6-Diiodopyridin-3-ol is crucial for understanding their chemical behavior and reactivity. Research into similar compounds, such as the study on 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine, provides valuable insights into how structural features, including substituents and their positions on the pyridine ring, influence molecular conformation and stability. Such analyses are fundamental for the development of compounds with desired chemical properties (Long et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of 2,6-Diiodopyridin-3-ol can be inferred from studies on related compounds. For example, the synthesis of 2,4,6-triazidopyridine and its 3,5-diiodo derivative from 2,4,6-trifluoropyridine via diiodination and azidation reactions reveals the potential for diverse chemical modifications and reactions involving iodine and azide groups. These processes illustrate the compound's versatility in chemical synthesis and the impact of substituents on its reactivity (Chapyshev & Chernyak, 2012).
科学研究应用
Ligand Synthesis and Complex Chemistry: 衍生自二(吡唑基)吡啶的衍生物,与2,6-二碘吡啶-3-醇相关,已被探索用于它们的合成和配合化学。这些衍生物在生产用于生物传感的发光镧系化合物和展示独特热性和光化学自旋态转变的铁配合物方面非常有用(Halcrow, 2005)。
Catalytic Applications: 与2,6-二碘吡啶-3-醇相关的三吡啶类似物已在材料科学(例如光伏)、生物医药化学(例如DNA插入)和有机金属催化等各个领域找到应用。它们已被用于从人工光合作用到生物化学和有机转化等反应(Winter, Newkome, & Schubert, 2011)。
Antiangiogenic and Antitumor Activities: 例如6-酰胺-2,4,5-三甲基吡啶-3-醇等化合物,与2,6-二碘吡啶-3-醇结构相关,已显示出显著的抗血管生成和抗肿瘤活性。这些化合物破坏与血管生成相关的病理过程,并为新型抗血管生成抑制剂提供潜力(Lee et al., 2014)。
Prion Disease Treatment: 与2,6-二碘吡啶-3-醇相关的2-氨基吡啶-3,5-二碳腈化合物已在细胞培养中显示出作为朊蛋白复制抑制剂的潜力。它们模拟优势消极朊蛋白突变体,并可能成为朊蛋白病的潜在治疗方法(May et al., 2007)。
Colitis Treatment: 与2,6-二碘吡啶-3-醇结构相似的吡啶-3-醇类似物已被研究其抗炎性肠病活性。这些化合物显示出显著的抑制结肠炎症和血管生成作用,突显了它们作为抗结肠炎药物的潜力(Chaudhary et al., 2020)。
Antimicrobial Properties: 包括那些与2,6-二碘吡啶-3-醇结构相关的吡啶衍生物已显示出作为抗菌药物的潜力,特别是对大肠杆菌的各种菌株。它们的结构和化学组成在其生物活性中起着至关重要的作用(Koszelewski et al., 2021)。
Organic Light Emitting Diodes (OLEDs): 包含吡啶螯合物的复合物,类似于2,6-二碘吡啶-3-醇,已被用于OLED制造。它们在液态和固态状态下的发光特性有助于创建性能高效的黄色和白色OLED(Liao et al., 2014)。
属性
IUPAC Name |
2,6-diiodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOQSPXMJKWUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382806 | |
| Record name | 2,6-diiodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diiodopyridin-3-ol | |
CAS RN |
14764-90-0 | |
| Record name | 2,6-diiodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



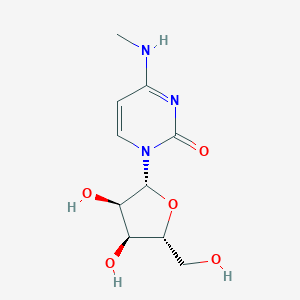

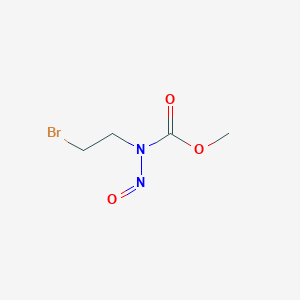

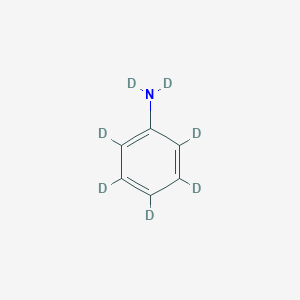
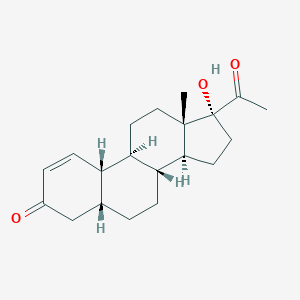
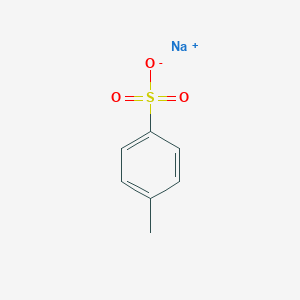




![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)

